
1-Oxo-1lambda~5~,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1lambda~5~,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are nitrogen-containing heterocycles with a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a nitrile or cyanide compound can lead to the formation of the triazine ring. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazines .
Wissenschaftliche Forschungsanwendungen
1-Oxo-1lambda~5~,2,4-triazin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research explores its use in drug design and development, particularly for its potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound finds applications in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: A common triazine isomer with three nitrogen atoms in the ring.
1,2,4-Triazine: Another isomer with nitrogen atoms at different positions.
Tetrazines: Compounds with four nitrogen atoms in the ring.
Uniqueness: 1-Oxo-1lambda~5~,2,4-triazin-3-amine is unique due to its specific substitution pattern and the presence of an oxo group. This structural feature imparts distinct chemical properties and reactivity compared to other triazines and tetrazines .
Eigenschaften
CAS-Nummer |
61178-11-8 |
|---|---|
Molekularformel |
C3H4N4O |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C3H4N4O/c4-3-5-1-2-7(8)6-3/h1-2H,(H2,4,5,6) |
InChI-Schlüssel |
JOZJAGNTWSVAQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=NC(=N1)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


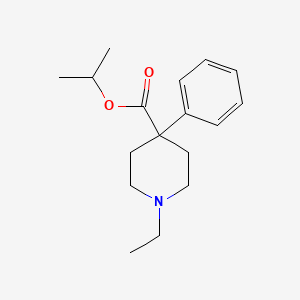

![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

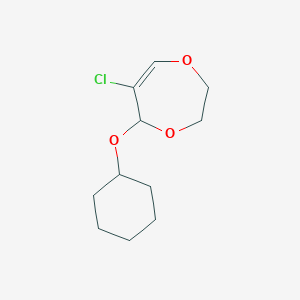
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
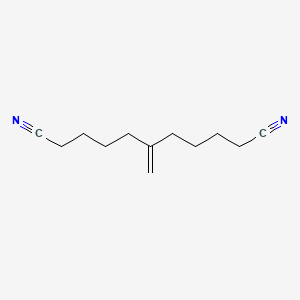
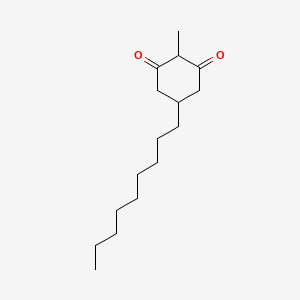
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
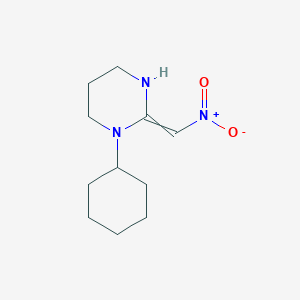
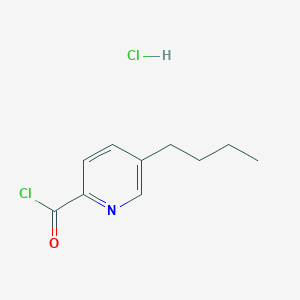
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)

